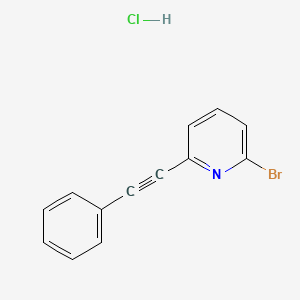
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 6-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of 2-bromo-6-iodopyridine with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the phenylethyl derivative.
Applications De Recherche Scientifique
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . The hydrochloride salt form improves its solubility and bioavailability, facilitating its use in biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: Lacks the phenylethynyl group, making it less versatile in certain synthetic applications.
6-Methyl-2-(phenylethynyl)pyridine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
2-Iodopyridine: Similar to 2-Bromopyridine but with an iodine atom, which can be more reactive in certain coupling reactions.
Uniqueness
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to the presence of both the bromine atom and the phenylethynyl group, providing a balance of reactivity and stability. This combination allows for versatile applications in synthetic chemistry, biological research, and industrial processes .
Propriétés
Numéro CAS |
823198-76-1 |
|---|---|
Formule moléculaire |
C13H9BrClN |
Poids moléculaire |
294.57 g/mol |
Nom IUPAC |
2-bromo-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C13H8BrN.ClH/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11;/h1-8H;1H |
Clé InChI |
LWDIVIDLTKBXSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
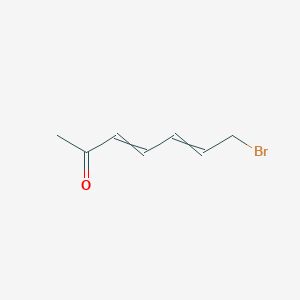
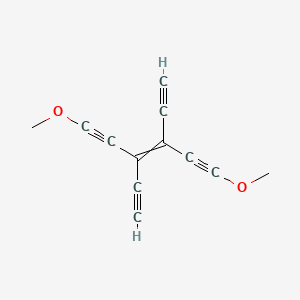
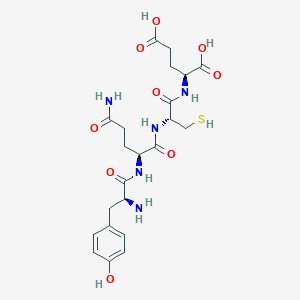
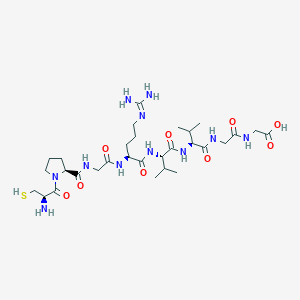
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
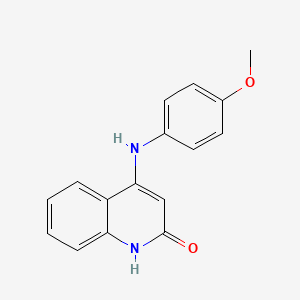
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)

![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
